m-(Chlorocarbonyl)benzenesulphonic acid
Description
m-(Chlorocarbonyl)benzenesulphonic acid is a sulfonic acid derivative characterized by a benzene ring substituted with a sulfonic acid (-SO₃H) group and a chlorocarbonyl (-COCl) group in the meta position. This dual functionalization imparts high reactivity, particularly through the electrophilic chlorocarbonyl group, which readily undergoes nucleophilic substitution or condensation reactions. The compound is primarily utilized as an intermediate in organic synthesis, enabling the production of amides, esters, and other derivatives . Its sulfonic acid group enhances water solubility, while the chlorocarbonyl group facilitates covalent bonding with amines, alcohols, or thiols.
Properties
CAS No. |
58261-80-6 |
|---|---|
Molecular Formula |
C7H5ClO4S |
Molecular Weight |
220.63 g/mol |
IUPAC Name |
3-carbonochloridoylbenzenesulfonic acid |
InChI |
InChI=1S/C7H5ClO4S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,10,11,12) |
InChI Key |
WRHCKIKUFJDDPK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)Cl |
Other CAS No. |
58261-80-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares m-(Chlorocarbonyl)benzenesulphonic acid with structurally related compounds identified in the provided evidence:
Table 1: Comparative Analysis of this compound and Analogues
Key Observations:
Functional Group Diversity :
- The target compound uniquely combines -SO₃H and -COCl, enabling dual reactivity (acid catalysis and nucleophilic substitution). In contrast, fluorinated sulfonyl chlorides ([25444-35-3]) prioritize hydrophobicity for coatings , while 2-chloro-4-(methylsulfonyl)benzoic acid focuses on carboxylate-based drug design .
- Ethyl 4-chloro-4-oxobutyrate lacks aromaticity, reducing conjugation effects compared to the benzene-based analogues .
Substituent Effects :
- Perfluorinated chains (e.g., [25444-35-3]) drastically increase lipophilicity and environmental persistence, whereas the target compound’s polar groups enhance solubility .
- Meta-substitution in the target compound minimizes steric hindrance between -SO₃H and -COCl, optimizing reactivity compared to ortho/para isomers.
Applications :
- The target compound’s dual functionality makes it versatile for synthesizing sulfonated polymers or bioactive molecules. Fluorinated analogues ([25444-35-3]) dominate industrial surfactant applications , while benzoic acid derivatives ([2]) are tailored for pharmaceuticals.
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